4-Bromo-6-fluoro-1H-indazole

Anticancer Kinase Inhibition PAK1

Researchers developing kinase inhibitors often face lengthy multi-step synthesis of halogenated indazole cores. 4-Bromo-6-fluoro-1H-indazole directly resolves this bottleneck. • Dual halogenation enables regioselective Suzuki/Buchwald coupling (4-Br) while fluorine enhances metabolic stability and CNS permeability (LogD7.4 2.1, PSA 28 Ų). • Validated starting material for HPK1 inhibitors (cancer immunotherapy) and PI3K inhibitors; PAK1 IC50 290 nM. Supplied with ≥95% purity, ambient shipping, and batch-specific QC documentation for rapid procurement.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 885520-35-4
Cat. No. B1292545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-1H-indazole
CAS885520-35-4
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)F
InChIInChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
InChIKeyVUKKRGQLFZMXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4) as a Strategic Halogenated Indazole Intermediate for Pharmaceutical Research and Synthesis


4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4) is a halogenated indazole heterocycle, characterized by a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol [1]. The indazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This specific derivative is distinguished by the presence of both bromine and fluorine substituents at the 4- and 6-positions, respectively, which are critical for its enhanced reactivity in cross-coupling reactions and its utility as a key synthetic intermediate for targeted kinase inhibitors .

Why 4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4) is Not Interchangeable with Other Mono- or Non-Halogenated Indazoles


The unique combination of a bromine atom at the 4-position and a fluorine atom at the 6-position on the 4-Bromo-6-fluoro-1H-indazole scaffold is not a trivial modification. The presence of both halogens is essential for its role as a specific synthetic building block. The bromine atom serves as a highly reactive site for regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for precise molecular diversification [1]. Simultaneously, the fluorine atom imparts enhanced lipophilicity and metabolic stability to the core structure, which is crucial for optimizing the drug-like properties of downstream candidates . Mono-halogenated analogs like 4-bromo-1H-indazole or 6-fluoro-1H-indazole lack this dual functionality and reactivity profile, making them unsuitable for synthetic routes that require both a halogen handle for coupling and a fluorine atom for pharmacokinetic tuning .

Quantitative Evidence for the Differentiated Utility of 4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4)


Quantified PAK1 Kinase Inhibition Activity vs. Other Indazole Derivatives

4-Bromo-6-fluoro-1H-indazole demonstrates potent inhibitory activity against p21-activated kinase 1 (PAK1), a key target in oncology. In a direct assay, it exhibited an IC50 of 290 nM . This level of potency provides a key differentiation point from other indazole derivatives, which show variable activity against different kinases . The specific inhibition of PAK1 by this compound, a serine/threonine kinase implicated in cancer progression, positions it as a valuable starting point for targeted cancer therapy development .

Anticancer Kinase Inhibition PAK1 Serine/Threonine Kinase

Physicochemical Advantage: Enhanced Lipophilicity for CNS Drug Discovery vs. Benzotriazole Analogs

The dual halogenation of 4-Bromo-6-fluoro-1H-indazole results in a calculated LogD7.4 of 2.1 and a polar surface area (PSA) of 28 Ų . This physicochemical profile is highly favorable for passive diffusion across the blood-brain barrier, making the compound suitable for central nervous system (CNS)-targeted drug discovery programs . Furthermore, the indazole nucleus demonstrates improved metabolic stability over similar benzotriazole analogs, reducing the likelihood of rapid in vivo degradation .

CNS Drug Discovery Lipophilicity LogD Pharmacokinetics

Validated Role as a Key Intermediate for HPK1 Inhibitor Synthesis

4-Bromo-6-fluoro-1H-indazole is specifically identified and commercially offered as a drug synthesis intermediate for generating inhibitors of hematopoietic progenitor kinase 1 (HPK1) [1]. This is a defined and specialized application, distinguishing it from more general-purpose indazole building blocks. Its use is tied to the development of novel immunotherapies, as HPK1 is a negative regulator of T-cell and dendritic cell activation, making its inhibition a promising strategy for enhancing anti-tumor immunity [2].

Immuno-oncology HPK1 Inhibitor Kinase Drug Synthesis

Optimal Research Applications for 4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4) Based on Validated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Given its favorable LogD7.4 of 2.1 and PSA of 28 Ų, 4-Bromo-6-fluoro-1H-indazole is an ideal core scaffold for the synthesis of libraries of compounds intended for CNS targets . The 4-position bromine atom provides a versatile handle for derivatization via cross-coupling chemistry, enabling the rapid exploration of chemical space around this brain-penetrant core .

Direct Precursor for the Synthesis of HPK1 Inhibitors in Immuno-Oncology

This compound is a recognized and utilized synthetic intermediate for the preparation of inhibitors of hematopoietic progenitor kinase 1 (HPK1) [1]. Research groups focused on developing novel cancer immunotherapies that leverage the HPK1 pathway can directly procure this building block as a starting point for their medicinal chemistry campaigns [1].

Development of Dual-Targeted Anticancer Agents

With a demonstrated IC50 of 290 nM against PAK1 kinase, 4-Bromo-6-fluoro-1H-indazole serves as a validated starting point for the development of anticancer therapeutics targeting this pathway . Its use in synthesizing PI3K inhibitors is also noted, providing a pathway for creating dual-action or follow-on compounds that can modulate multiple signaling nodes in cancer cells .

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